molecular formula C9H8Cl2O2 B15221549 5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole

5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole

Cat. No.: B15221549
M. Wt: 219.06 g/mol
InChI Key: LMECUZNQLVPLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of two chlorine atoms at the 5 and 6 positions and two methyl groups at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole typically involves the chlorination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the chlorine atoms can lead to the formation of the corresponding hydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzo[d][1,3]dioxoles with various functional groups.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydro derivatives or partially reduced compounds.

Scientific Research Applications

5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the dioxole ring structure can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dibromo-2,2-dimethylbenzo[d][1,3]dioxole
  • 5,6-Diiodo-2,2-dimethylbenzo[d][1,3]dioxole
  • 2,2-Dimethylbenzo[d][1,3]dioxole

Uniqueness

5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the specific positioning of chlorine atoms, which can significantly affect its chemical reactivity and biological activity compared to its brominated or iodinated analogs. The presence of chlorine atoms can also influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

5,6-dichloro-2,2-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C9H8Cl2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,1-2H3

InChI Key

LMECUZNQLVPLRE-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC(=C(C=C2O1)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.